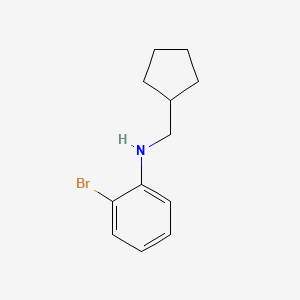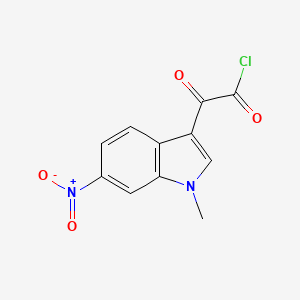
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride: is a chemical compound with the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 1-methyl-6-nitroindole with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and maintaining stringent safety protocols due to the reactive nature of oxalyl chloride.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the acyl chloride group in the presence of a base like pyridine.
Major Products Formed:
Substitution Reactions: Products include amides or esters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
科学的研究の応用
Chemistry:
Synthesis of Indole Derivatives: This compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: Indole derivatives, including those synthesized from 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride, have shown potential in the treatment of cancer, microbial infections, and other disorders.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride is primarily related to its ability to act as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction, leading to the formation of amino derivatives that can interact with biological targets .
類似化合物との比較
1-Methyl-6-nitroindole: Similar structure but lacks the acyl chloride group.
1-Methylindole-3-acetyl chloride: Similar structure but lacks the nitro group.
Uniqueness:
特性
分子式 |
C11H7ClN2O4 |
|---|---|
分子量 |
266.64 g/mol |
IUPAC名 |
2-(1-methyl-6-nitroindol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C11H7ClN2O4/c1-13-5-8(10(15)11(12)16)7-3-2-6(14(17)18)4-9(7)13/h2-5H,1H3 |
InChIキー |
VTERTDXYBJGLGB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
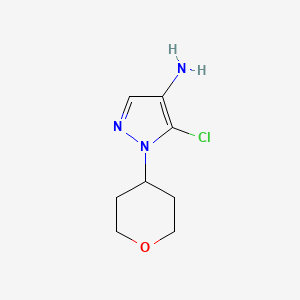
![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
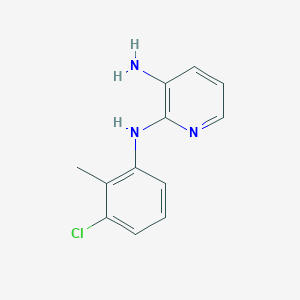
![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)
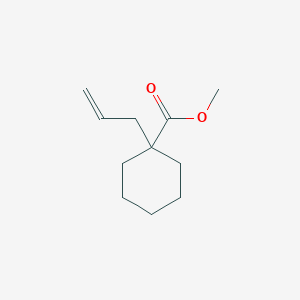
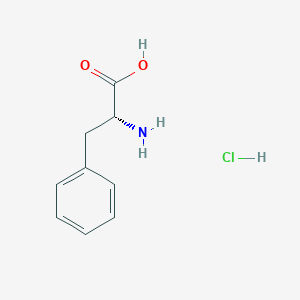
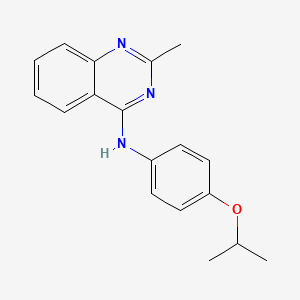
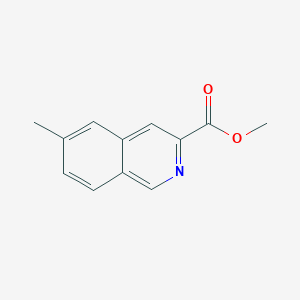
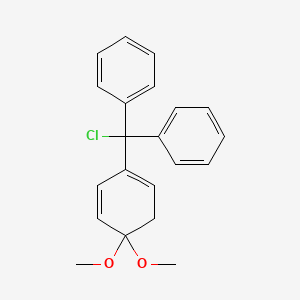
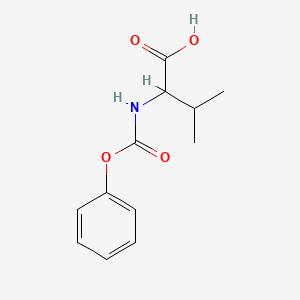
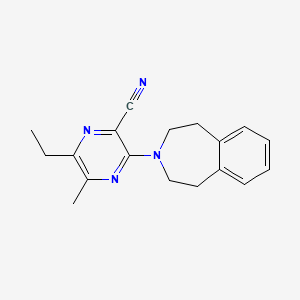
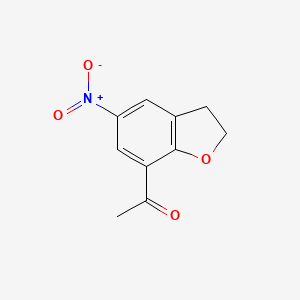
![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
